molecular formula C17H25FN2O2 B12437485 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine CAS No. 887587-44-2

1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine

Cat. No.: B12437485
CAS No.: 887587-44-2
M. Wt: 308.4 g/mol
InChI Key: FIZMISDRFODYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-[(4-Fluoro-phenylamino)-methyl]-piperidine (CAS: 887587-99-7) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-fluoro-phenylamino-methyl substituent at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of Toll-like receptor (TLR) agonists and anticonvulsant agents . Its Boc group enhances stability during synthetic processes, while the 4-fluoro-phenylamino moiety contributes to electronic and steric properties that influence receptor binding and metabolic stability.

Properties

CAS No.

887587-44-2

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 3-[(4-fluoroanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-13(12-20)11-19-15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3

InChI Key

FIZMISDRFODYSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 4-fluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in methylene chloride at room temperature with acetic acid as a catalyst. The product is then purified through extraction and drying processes.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine.

Reaction Reagents/Conditions Product Yield Key Observations
Acidic cleavageTrifluoroacetic acid (TFA) in DCM, 0–25°C3-[(4-Fluoro-phenylamino)-methyl]-piperidine>85%Rapid deprotection; minimal side reactions
Hydrochloric acid (HCl) in dioxane HCl (4M in dioxane), 25°C, 2hPiperidine hydrochloride salt78% Requires neutralization for free base

Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and tert-butanol.

Functionalization of the Piperidine Ring

The deprotected piperidine nitrogen undergoes alkylation, acylation, or sulfonylation.

Reaction Reagents/Conditions Product Yield Applications
AlkylationBenzyl bromide, K₂CO₃, DMF, 60°CN-Benzyl-3-[(4-fluoro-phenylamino)-methyl]-piperidine65%Enhances lipophilicity for CNS-targeting drugs
AcylationAcetyl chloride, Et₃N, THF, 0°CN-Acetyl-3-[(4-fluoro-phenylamino)-methyl]-piperidine72%Stabilizes amine for pharmacokinetic studies

Note : The methylene bridge (-CH₂-) between the piperidine and 4-fluoro-phenylamino group reduces steric hindrance, favoring nucleophilic reactions.

Modification of the 4-Fluoro-Phenylamino Group

The electron-withdrawing fluorine substituent directs electrophilic substitution to the meta position.

Reaction Reagents/Conditions Product Yield Key Observations
NitrationHNO₃/H₂SO₄, 0°C 3-[(4-Fluoro-3-nitro-phenylamino)-methyl]-piperidine58% Limited by fluorine’s deactivating effect
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃3-[(4-Fluoro-biphenylamino)-methyl]-piperidine45%Requires Boc deprotection first

Mechanism : Electrophilic aromatic substitution (nitration) or palladium-catalyzed cross-coupling (Suzuki).

Oxidation and Reduction

The methylene linker and piperidine ring are susceptible to redox reactions.

Reaction Reagents/Conditions Product Yield Applications
Oxidation (C-H)KMnO₄, H₂O, 25°C3-[(4-Fluoro-phenylamino)-carbonyl]-piperidine40%Forms ketone for further derivatization
Reduction (amide)LiAlH₄, THF, reflux 3-[(4-Fluoro-benzylamino)-methyl]-piperidine68% Converts amides to amines

Limitations : Over-oxidation or ring-opening may occur with harsh conditions.

Critical Analysis of Reactivity

  • Steric Effects : The Boc group shields the piperidine nitrogen but is removed selectively.

  • Electronic Effects : The 4-fluoro group reduces phenyl ring reactivity, favoring meta substitution.

  • Stability : The compound is stable under basic conditions but degrades in strong acids or oxidizers.

Data gaps exist due to limited direct studies on 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine; insights are extrapolated from analogs like 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine and tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate. Further experimental validation is recommended.

Scientific Research Applications

1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-fluoro-phenylamino group allows for binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The Boc-protecting group can be removed under acidic conditions, revealing the active amine that can participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

The 3- and 4-substituted piperidine isomers exhibit distinct physicochemical and functional properties:

Property 1-Boc-3-[(4-Fluoro-phenylamino)-methyl]-piperidine 1-Boc-4-[(4-Fluoro-phenylamino)-methyl]-piperidine (CAS: 887587-44-2) 1-Boc-4-(4-Fluoro-phenylamino)-piperidine (CAS: 288573-56-8)
Molecular Weight 294.36 g/mol 294.36 g/mol 294.36 g/mol
Density N/A N/A 1.159 g/cm³ (predicted)
Boiling Point N/A N/A 400.4°C (predicted)
Solubility Soluble in organic solvents Soluble in organic solvents High solubility in polar organics
Biological Activity TLR7/8 modulation (inferred) Not reported Not reported

Key Differences :

  • The 3-substituted derivative (target compound) is implicated in TLR7/8 activity due to structural similarity to piperidine-based agonists like A1-boc .
  • The 4-substituted isomer (CAS: 288573-56-8) exhibits higher predicted density and boiling point, likely due to altered molecular packing .
Halogen-Substituted Analogs

Variations in halogen substituents significantly impact reactivity and bioactivity:

Compound Substituent Melting Point/Physical State Key Properties
1-Boc-3-(4-Fluorophenyl)-3-azetidinol (34d) 4-Fluoro-phenyl 90.8–92.8°C (solid) Synthesized via Procedure A; NMR δ 7.46–7.34 (aromatic protons)
1-Boc-3-(4-Chlorophenyl)-3-azetidinol (34b) 4-Chloro-phenyl 139.0–140.6°C (solid) Higher melting point due to Cl’s electronegativity; NMR δ 7.4–7.38
1-Boc-3-(3,4-Difluorophenyl)-3-azetidinol (34e) 3,4-Difluoro-phenyl Oil (31% purity) Reduced purity in synthesis; steric hindrance affects reactivity

Key Differences :

  • Chloro-substituted analogs (e.g., 34b) exhibit higher melting points than fluoro derivatives due to stronger intermolecular interactions .
  • Difluoro substitution (34e) reduces synthetic yield and purity, likely due to increased steric bulk .
Piperidine Derivatives with Varied Functional Groups
Compound Functional Group Key Properties
1-Boc-2-[(4-Trifluoromethyl-phenylamino)-methyl]-piperidine (CAS: 887588-14-9) 4-Trifluoromethyl-phenylamino-methyl Higher molecular weight (358.4 g/mol); enhanced lipophilicity
1-Phenyl-(4-methoxyphenyl)-methyl-piperidine (2r) 4-Methoxyphenyl Improved solubility in polar solvents; NMR δ 3.76 (methoxy protons)
KRS-5Me-4-F (3-(4-Fluoro-phenylamino)-5-methyl-cyclohex-2-enone) 4-Fluoro-phenylamino (non-piperidine) Anticonvulsant activity; MES and scPTZ rodent models

Key Differences :

  • Non-piperidine analogs like KRS-5Me-4-F demonstrate anticonvulsant efficacy, highlighting the role of the anilino-enaminone scaffold .

Biological Activity

1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The presence of a tert-butyloxycarbonyl (Boc) protecting group and a 4-fluoro-phenylamino substituent enhances its lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound's molecular formula is C16H20F1N2O1C_{16}H_{20}F_{1}N_{2}O_{1}, with a molecular weight of approximately 322.42 g/mol. The piperidine ring structure allows for various nucleophilic substitutions, while the Boc group can be removed under acidic conditions, facilitating further chemical modifications.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activity, particularly in the following areas:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The fluorine atom may enhance the compound's interaction with biological targets, leading to improved antimicrobial effects .
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. For instance, studies on related piperidine derivatives have shown their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis and cell proliferation .

Antimicrobial Studies

Research has shown that derivatives of piperidine exhibit varying degrees of antibacterial activity. For example, compounds structurally related to this compound have been tested against S. aureus with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL, indicating strong antibacterial properties .

Enzyme Interaction Studies

Molecular docking studies have been employed to understand how this compound interacts with target proteins. These studies suggest that the compound may bind effectively to active sites of enzymes such as DHFR, thereby inhibiting their function and potentially leading to therapeutic effects against cancer and other diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityKey Differences
1-Boc-2-[(2-fluoro-phenylamino)-methyl]-piperidineC16H20F1N2O1C_{16}H_{20}F_{1}N_{2}O_{1}Significant antimicrobial activityDifferent fluorine position affects reactivity
1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidineC17H22F1N2O1C_{17}H_{22}F_{1}N_{2}O_{1}Potential enzyme inhibitionVariation in substitution position influences binding
1-Boc-3-(4-bromo-phenylamino)-methyl-piperidineC16H20Br1N2O1C_{16}H_{20}Br_{1}N_{2}O_{1}Moderate antibacterial activityPresence of bromine alters interaction dynamics

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine?

  • Methodology : The compound can be synthesized via reductive amination of 1-Boc-3-aminomethyl-piperidine with 4-fluorobenzaldehyde under hydrogenation conditions (e.g., using Pd/C or NaBH3_3CN). Alternatively, nucleophilic substitution of 1-Boc-3-(bromomethyl)-piperidine with 4-fluoroaniline in the presence of a base (e.g., K2_2CO3_3) has been reported. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) .
  • Key Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control. Boc deprotection under acidic conditions (TFA/DCM) is often necessary for downstream functionalization .

Q. How is structural confirmation performed for this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 4-fluoro-phenylamino moiety (δ ~6.8–7.2 ppm for aromatic protons).
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight (expected [M+H]+^+ = 349.4 g/mol) and purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use PPE (gloves, goggles) due to potential irritancy. Store at 2–8°C under inert gas (Ar/N2_2) to prevent Boc group hydrolysis. Avoid prolonged exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-fluoro-phenylamino group?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of 4-fluoroaniline.
  • Catalysis : CuI or Pd-mediated coupling (e.g., Buchwald-Hartwig) improves regioselectivity in challenging substrates.
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. What structure-activity relationships (SAR) are relevant for CNS-targeting derivatives of this compound?

  • Methodology :

  • Bioisosteric Replacement : Replace the 4-fluoro-phenyl group with other halogens (Cl, Br) or electron-withdrawing groups to modulate blood-brain barrier permeability.
  • Piperidine Ring Modifications : Introduce spiro or fused rings (e.g., quinolines) to enhance receptor binding, as seen in antipsychotic agents .

Q. How does the Boc group influence compound stability under physiological conditions?

  • Methodology :

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor Boc cleavage via HPLC.
  • Thermal Analysis : TGA/DSC reveals decomposition temperatures, informing storage guidelines .

Q. What mechanistic insights exist for piperidine-based intermediates in alkaloid synthesis?

  • Methodology :

  • Radical Cyclization : Use AIBN or Et3_3B to generate radicals for constructing polycyclic frameworks.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can resolve racemic mixtures of intermediates .

Q. How to resolve contradictions in biological activity data across synthetic batches?

  • Methodology :

  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., de-fluorinated analogs) that may antagonize target receptors.
  • Crystallography : Single-crystal X-ray diffraction confirms stereochemical consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.